An In-depth Technical Guide to the Core Properties of L-Allono-1,4-lactone
An In-depth Technical Guide to the Core Properties of L-Allono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of L-Allono-1,4-lactone, a carbohydrate derivative of significant interest in various scientific domains. This document collates available data on its chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and analysis, and explores its potential biological significance through putative signaling pathways.
Core Properties of L-Allono-1,4-lactone
L-Allono-1,4-lactone is a sugar lactone, the gamma-lactone of L-allonic acid. While specific experimental data for L-Allono-1,4-lactone is limited in publicly accessible literature, its properties can be inferred from its D-enantiomer and other structurally related sugar lactones.
Table 1: Physicochemical Properties of Allono-1,4-lactone and Related Compounds
| Property | L-Allono-1,4-lactone | D-Allono-1,4-lactone | L-Galactono-1,4-lactone | L-Gulono-1,4-lactone |
| CAS Number | 78184-43-7[1][2] | 29474-78-0[3] | 1668-08-2[4] | 1128-23-0 |
| Molecular Formula | C₆H₁₀O₆[1][2] | C₆H₁₀O₆[3] | C₆H₁₀O₆[4] | C₆H₁₀O₆ |
| Molecular Weight | 178.14 g/mol [1][2] | 178.14 g/mol [3] | 178.14 g/mol [4] | 178.14 |
| Melting Point | Not Reported | 148-150 °C[5] | 134 °C[6] | Not Reported |
| Boiling Point | Not Reported | Not Reported | Not Reported | Not Reported |
| Specific Optical Rotation | Not Reported | Not Reported | [α]/D +78.0±3.0°, c=1 in H₂O[6] | Not Reported |
| Solubility | Soluble in water (presumed) | Soluble in water[5] | Soluble in water (presumed) | DMSO: 36 mg/mL[7] |
| Appearance | White to off-white solid (presumed) | White to off-white solid[5] | White solid[6] | Not Reported |
Table 2: Spectroscopic Data of Related Lactones (for reference)
| Spectroscopic Technique | D-Allono-1,4-lactone | General γ-Lactone |
| ¹H NMR | Data not readily available. | Chemical shifts are influenced by substituents. |
| ¹³C NMR | Data not readily available. | Carbonyl carbon (C=O) typically appears in the 165-180 ppm region. |
| IR Spectroscopy | Data not readily available. | Strong C=O stretching vibration between 1795-1760 cm⁻¹.[8] |
| Mass Spectrometry | Data not readily available. | Fragmentation patterns can reveal the lactone ring structure. |
Experimental Protocols
Synthesis of L-Allono-1,4-lactone
An efficient synthesis of L-Allono-1,4-lactone has been reported from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone. The key transformation involves a "double inversion" at the C-4 and C-5 positions of the D-mannono-1,4-lactone precursor. While the full experimental details require access to the specific publication, a general plausible protocol is outlined below.
Workflow for the Synthesis of L-Allono-1,4-lactone
Caption: A plausible synthetic workflow for L-Allono-1,4-lactone.
Methodology:
-
Protection: D-Mannono-1,4-lactone is first protected as 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone by reacting with acetone in the presence of an acid catalyst.
-
Selective Deprotection: The 5,6-O-isopropylidene group is selectively removed under mild acidic conditions to expose the primary and secondary hydroxyl groups at C-5 and C-6.
-
Mesylation: The primary hydroxyl group at C-6 is selectively mesylated using methanesulfonyl chloride in pyridine.
-
Intramolecular Cyclization (First Inversion): Treatment with a base induces an intramolecular SN2 reaction, where the hydroxyl group at C-4 attacks the carbon bearing the mesylate, leading to an epoxide-like intermediate and inversion of configuration at C-5.
-
Hydrolysis (Second Inversion): The intermediate is hydrolyzed under acidic conditions, which opens the ring and results in the inversion of configuration at C-4, yielding the L-allono backbone.
-
Deprotection: The remaining isopropylidene group is removed with aqueous acid to yield L-Allono-1,4-lactone.
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel.
Purification by Column Chromatography
Protocol:
-
Slurry Preparation: The crude L-Allono-1,4-lactone is dissolved in a minimal amount of the elution solvent and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure.
-
Column Packing: A glass column is packed with silica gel in the chosen solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Loading: The adsorbed sample is carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with the solvent system, and fractions are collected.
-
Analysis: Fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield purified L-Allono-1,4-lactone.
Stability Assessment
Protocol:
-
Stock Solution Preparation: A stock solution of L-Allono-1,4-lactone is prepared in a suitable solvent (e.g., water or a buffer of a specific pH).
-
Incubation: Aliquots of the stock solution are incubated under various conditions (e.g., different temperatures, pH values, and light exposure).
-
Time-Point Sampling: Samples are taken at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: The concentration of L-Allono-1,4-lactone in each sample is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The degradation rate is calculated to determine the stability of the compound under the tested conditions.
Putative Biological Role and Signaling Pathway
While the specific biological functions of L-Allono-1,4-lactone are not well-documented, its structural similarity to other L-sugar lactones, such as L-gulono-1,4-lactone and L-galactono-1,4-lactone, suggests a potential role in ascorbic acid (Vitamin C) biosynthesis or related metabolic pathways. In organisms that can synthesize Vitamin C, L-gulono-1,4-lactone is the direct precursor. It is plausible that L-Allono-1,4-lactone could act as a substrate or an inhibitor for enzymes involved in these pathways.
Hypothetical Involvement of L-Allono-1,4-lactone in a Vitamin C-related Pathway
Caption: A putative interaction of L-Allono-1,4-lactone with the Vitamin C biosynthesis pathway.
This diagram illustrates the established pathway of Vitamin C synthesis from UDP-Glucose, where L-Gulono-1,4-lactone is a key intermediate. Given its structural similarity, L-Allono-1,4-lactone is hypothesized to potentially interact with L-gulonolactone oxidase, either as an alternative substrate or as a competitive inhibitor. This interaction could modulate the endogenous levels of ascorbic acid, a critical antioxidant and enzyme cofactor. Further enzymatic assays are required to validate this hypothesis.
Disclaimer: This document is intended for research and informational purposes only. The information provided, especially concerning quantitative data and biological pathways for L-Allono-1,4-lactone, is based on available literature for related compounds and should be experimentally verified.
